![molecular formula C12H7F4NO B6368537 5-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95% CAS No. 1261916-50-0](/img/structure/B6368537.png)
5-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95%
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Overview
Description
5-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95% (hereafter referred to as 5-F3TFPHP) is a synthetic compound that has been used in various scientific research applications. It is a white crystalline solid, soluble in methanol and ethanol, and has a melting point of 134-136°C. The compound has also been used in the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
5-F3TFPHP has been used in various scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of other compounds, as well as a substrate for various enzymes. Additionally, it has been used as a ligand for metal complexes, and as a fluorescent probe for the detection of biological molecules.
Mechanism of Action
The mechanism of action of 5-F3TFPHP is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as lipoxygenases, and as an agonist of certain G-protein coupled receptors. Additionally, it has been shown to interact with certain proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3TFPHP are still being studied. However, it has been shown to have anti-inflammatory and antioxidant effects in certain cell types. Additionally, it has been shown to inhibit the growth of certain cancer cell lines, and to have an anti-tumor effect in animal models.
Advantages and Limitations for Lab Experiments
5-F3TFPHP has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and is stable and soluble in various solvents. Additionally, it can be used as a reagent for the synthesis of other compounds, as well as a substrate for various enzymes. However, one limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The future directions for research on 5-F3TFPHP are numerous. Further research should be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be done to explore its potential applications in drug synthesis and development. Additionally, further research should be done to explore its potential as a therapeutic agent, as well as its potential toxicity. Finally, further research should be done to explore its potential as a diagnostic tool.
Synthesis Methods
5-F3TFPHP can be synthesized through a series of steps starting with the reaction of 2-fluoro-3-trifluoromethylphenol with pyridine and a base such as sodium hydroxide. This reaction results in the formation of 5-F3TFPHP, which can be isolated and purified by crystallization. Additionally, the compound can be synthesized from other starting materials, such as 2-fluoro-3-trifluoromethylbenzaldehyde and pyridine.
properties
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-9(7-4-8(18)6-17-5-7)2-1-3-10(11)12(14,15)16/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHJAUETFIPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683151 |
Source
|
Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
CAS RN |
1261916-50-0 |
Source
|
Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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